molecular formula C14H9Cl3N2S B13871309 3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline

3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline

Cat. No.: B13871309
M. Wt: 343.7 g/mol
InChI Key: USAATZUOGAXJFP-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline typically involves the condensation of 5-chloro-1,3-benzothiazole with 3,5-dichloroaniline under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, such as:

  • 2-(4-Aminophenyl)benzothiazole
  • 6-Chlorobenzothiazole
  • 2-Methylbenzothiazole

Uniqueness

What sets 3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C14H9Cl3N2S

Molecular Weight

343.7 g/mol

IUPAC Name

3,5-dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline

InChI

InChI=1S/C14H9Cl3N2S/c15-7-1-2-13-12(3-7)19-14(20-13)6-9-10(16)4-8(18)5-11(9)17/h1-5H,6,18H2

InChI Key

USAATZUOGAXJFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CC3=C(C=C(C=C3Cl)N)Cl

Origin of Product

United States

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